molecular formula C16H14N4O3 B11177976 N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide

Cat. No.: B11177976
M. Wt: 310.31 g/mol
InChI Key: ATCMNCYWZKFBKD-UHFFFAOYSA-N
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Description

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with a suitable derivative of 2,5-dioxo-1-phenylpyrrolidine. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide stands out due to its unique combination of a pyrrolidinone ring and a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide

InChI

InChI=1S/C16H14N4O3/c21-14-9-13(16(23)20(14)12-6-2-1-3-7-12)18-19-15(22)11-5-4-8-17-10-11/h1-8,10,13,18H,9H2,(H,19,22)

InChI Key

ATCMNCYWZKFBKD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CN=CC=C3

solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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